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Compound of Interest |

Tert-butyl 4-[2-
Compound Name: (aminomethyl)phenyl]piperazine-1-

carboxylate

Cat. No.: B061593

Compound: tert-Butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate
CAS Number: 174855-53-9

Molecular Formula: C16H25N302

Molecular Weight: 291.39 g/mol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed experimental data and protocols for the specific structure elucidation of
CAS 174855-53-9 are not readily available in the public domain. This guide is therefore based
on standard analytical methodologies employed for the characterization of novel organic
compounds of similar structure. The quantitative data presented herein is representative and
for illustrative purposes only.

Introduction

The compound identified by CAS number 174855-53-9 is tert-butyl 4-[2-
(aminomethyl)phenyl]piperazine-1-carboxylate. As a functionalized piperazine derivative, it
holds potential as a building block in medicinal chemistry and drug discovery. The structural
confirmation of such molecules is paramount to ensure their identity and purity before their use
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in further research and development. This technical guide outlines the standard methodologies
that would be employed to elucidate the structure of this compound.

The elucidation process for a novel organic compound like this typically involves a combination
of spectroscopic techniques to determine the molecular formula, connectivity of atoms, and
stereochemistry. The primary methods would include Nuclear Magnetic Resonance (NMR)
spectroscopy, Mass Spectrometry (MS), and potentially Infrared (IR) spectroscopy and X-ray
crystallography for unambiguous solid-state structure determination.

Proposed Structure Elucidation Workflow

The logical flow for determining the structure of a newly synthesized batch of tert-butyl 4-[2-
(aminomethyl)phenyl]piperazine-1-carboxylate would follow a systematic approach, as
illustrated in the diagram below.
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Figure 1: General Workflow for Structure Elucidation
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Figure 1: General Workflow for Structure Elucidation

Experimental Protocols and Representative Data
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Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound.

Experimental Protocol (Electrospray lonization - High-Resolution Mass Spectrometry - ESI-
HRMS): A solution of the purified compound (approximately 1 mg/mL) in a suitable solvent such
as methanol or acetonitrile is prepared. This solution is infused into the ESI source of a high-
resolution mass spectrometer (e.g., a time-of-flight or Orbitrap analyzer). The analysis is
typically performed in positive ion mode to observe the protonated molecule [M+H]*.

Representative Data:

Parameter Representative Value
lonization Mode ESI Positive

Observed m/z 292.2025 [M+H]*
Calculated m/z for C16H26N302* 292.2020

Mass Error <5ppm

The high-resolution mass measurement provides strong evidence for the molecular formula
Ci16H25N302.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the connectivity of atoms.

Experimental Protocol: A sample of the compound (5-10 mg) is dissolved in a deuterated
solvent (e.g., CDCIs or DMSO-ds) in an NMR tube. *H NMR, 3C NMR, and 2D NMR (e.g.,
COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz
or higher).

Representative *H NMR Data (400 MHz, CDCls):
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
7.20-7.40 m 4H Aromatic protons
3.85 s 2H -CH2-NH:2
Piperazine protons
3.60 t,J=5.2 Hz 4H _
adjacent to N-Boc
Piperazine protons
3.05 t,J=5.2Hz 4H _
adjacent to phenyl
1.70 brs 2H -NH2
1.48 s 9H tert-Butyl protons

Representative 13C NMR Data (100 MHz, CDCIs):

Chemical Shift (6, ppm)

Assignment

154.8 C=0 (carbamate)

1495 Aromatic C (quaternary)
138.0 Aromatic C (quaternary)
129.0 Aromatic CH

127.5 Aromatic CH

124.0 Aromatic CH

122.5 Aromatic CH

80.0 C(CHs)s3

52.5 Piperazine CH:z

49.0 Piperazine CH:z

46.0 -CHz2-NH:

28.5 C(CHs)s3
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2D NMR experiments such as COSY (Correlation Spectroscopy) would confirm proton-proton
couplings within the aromatic ring and the piperazine ring. HSQC (Heteronuclear Single
Quantum Coherence) would correlate directly bonded protons and carbons. HMBC
(Heteronuclear Multiple Bond Correlation) would establish long-range correlations, for instance,
between the piperazine protons and the aromatic carbons, and between the tert-butyl protons
and the carbamate carbonyl carbon, thus confirming the overall connectivity.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR): A small amount of the solid
sample is placed directly on the ATR crystal of an FTIR spectrometer, and the spectrum is
recorded.

Representative Data:

Wavenumber (cm—?) Intensity Assignment

3350 - 3250 Medium, Broad N-H stretch (amine)
2975, 2850 Strong C-H stretch (aliphatic)
1690 Strong C=0 stretch (carbamate)
1590, 1480 Medium C=C stretch (aromatic)
1240, 1160 Strong C-N stretch, C-O stretch

Signaling Pathways and Biological Activity

As of the current literature survey, there is no specific information available regarding the
involvement of tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate in any
signaling pathways or its specific biological activities. Piperazine derivatives are known to
interact with a variety of biological targets, particularly in the central nervous system. A
hypothetical screening workflow for such a compound is presented below.
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CAS 174855-53-9

N

Target Binding Assays (e.g., GPCRs, Kinases) Phenotypic Screens (e.g., Cell Viability, Reporter Assays)

Initial Screening

Identified Hit

Dose-Response Studies

l

Structure-Activity Relationship (SAR) Studies

}ptimized Lead

In Vivo Efficacy & Toxicity Studies

Hit Validation & Lead Optimization

Figure 2: Hypothetical Biological Screening Workflow
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Figure 2: Hypothetical Biological Screening Workflow

Conclusion

The structure of CAS 174855-53-9, tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-
carboxylate, can be confidently elucidated using a combination of standard spectroscopic
techniques. High-resolution mass spectrometry would confirm the elemental composition, while
a suite of 1D and 2D NMR experiments would unambiguously determine the atomic
connectivity and chemical environment of each part of the molecule. Infrared spectroscopy
would provide additional confirmation of the key functional groups. While specific experimental
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data for this compound is not publicly available, the methodologies described in this guide
represent the standard and rigorous approach for the structural characterization of such novel
chemical entities. Further investigation into its biological activity would be required to
understand its potential therapeutic applications.

 To cite this document: BenchChem. [Technical Guide: Structure Elucidation of CAS 174855-
53-9]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b061593#cas-174855-53-9-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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